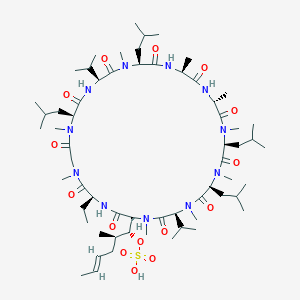![molecular formula C₂₆H₃₆O₁₈ B1141120 [3,4,5-Triacetyloxy-6-[(3,4,5-triacetyloxy-6-hydroxyoxan-2-yl)methoxy]oxan-2-yl]methyl acetate CAS No. 56253-33-9](/img/structure/B1141120.png)
[3,4,5-Triacetyloxy-6-[(3,4,5-triacetyloxy-6-hydroxyoxan-2-yl)methoxy]oxan-2-yl]methyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3,4,5-Triacetyloxy-6-[(3,4,5-triacetyloxy-6-hydroxyoxan-2-yl)methoxy]oxan-2-yl]methyl acetate: is a complex organic compound with the molecular formula C₂₆H₃₆O₁₈ and a molecular weight of 636.55 g/mol. This compound is characterized by multiple acetyl groups and a structure that includes two oxane rings. It is often used in various chemical and biological research applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3,4,5-Triacetyloxy-6-[(3,4,5-triacetyloxy-6-hydroxyoxan-2-yl)methoxy]oxan-2-yl]methyl acetate typically involves the acetylation of hydroxyl groups on a precursor molecule. The process can be summarized as follows:
Starting Material: The synthesis begins with a precursor molecule that contains multiple hydroxyl groups.
Acetylation Reaction: The hydroxyl groups are acetylated using acetic anhydride in the presence of a catalyst such as pyridine. The reaction is typically carried out under mild conditions to ensure complete acetylation without degrading the molecule.
Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale acetylation processes. The key steps include:
Bulk Acetylation: Using large quantities of acetic anhydride and a suitable catalyst, the hydroxyl groups are acetylated in a controlled environment.
Continuous Processing: Industrial reactors may be used to continuously feed the starting material and reagents, ensuring a steady production rate.
Purification and Quality Control: The product is subjected to rigorous purification and quality control measures to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
[3,4,5-Triacetyloxy-6-[(3,4,5-triacetyloxy-6-hydroxyoxan-2-yl)methoxy]oxan-2-yl]methyl acetate: can undergo various chemical reactions, including:
Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield the corresponding hydroxyl groups.
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form carboxylic acids or other oxidized derivatives.
Substitution: The acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Substitution: Nucleophiles such as amines or alcohols.
Major Products
Hydrolysis: Yields the corresponding hydroxyl derivatives.
Oxidation: Produces carboxylic acids or ketones.
Substitution: Forms new acetyl derivatives with different functional groups.
Scientific Research Applications
[3,4,5-Triacetyloxy-6-[(3,4,5-triacetyloxy-6-hydroxyoxan-2-yl)methoxy]oxan-2-yl]methyl acetate: is utilized in various scientific research fields:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying acetylation reactions.
Biology: Employed in the study of enzyme-catalyzed acetylation and deacetylation processes.
Medicine: Investigated for its potential role in drug delivery systems due to its ability to modify the solubility and stability of pharmaceutical compounds.
Industry: Applied in the production of specialty chemicals and as an intermediate in the synthesis of complex organic molecules.
Mechanism of Action
The mechanism by which [3,4,5-Triacetyloxy-6-[(3,4,5-triacetyloxy-6-hydroxyoxan-2-yl)methoxy]oxan-2-yl]methyl acetate exerts its effects involves the interaction of its acetyl groups with various molecular targets. The acetyl groups can be transferred to other molecules, modifying their chemical properties and biological activities. This compound can act as an acetyl donor in enzymatic reactions, influencing pathways related to acetylation and deacetylation.
Comparison with Similar Compounds
[3,4,5-Triacetyloxy-6-[(3,4,5-triacetyloxy-6-hydroxyoxan-2-yl)methoxy]oxan-2-yl]methyl acetate: can be compared with other acetylated compounds such as:
- [3,4,5-Triacetyloxy-6-propan-2-ylsulfanyloxan-2-yl]methyl acetate : Similar in structure but contains a propan-2-ylsulfanyl group.
- [3,4,5-Triacetyloxy-6-(cyano-phenyl-methoxy)oxan-2-yl]methyl acetate : Contains a cyano-phenyl-methoxy group, offering different reactivity and applications.
The uniqueness of This compound lies in its multiple acetyl groups and the specific arrangement of its oxane rings, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
[3,4,5-triacetyloxy-6-[(3,4,5-triacetyloxy-6-hydroxyoxan-2-yl)methoxy]oxan-2-yl]methyl acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H36O18/c1-10(27)35-8-18-20(38-12(3)29)22(40-14(5)31)24(42-16(7)33)26(44-18)36-9-17-19(37-11(2)28)21(39-13(4)30)23(25(34)43-17)41-15(6)32/h17-26,34H,8-9H2,1-7H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPWFGEAKPYYJQD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OCC2C(C(C(C(O2)O)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H36O18 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
636.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3S,4S)-3-Hexyl-4[(S)-2-(triisopropylsilyloxy)tridecyl]-2-oxetanone](/img/structure/B1141040.png)






![[(3S,4R,5S,6R)-5-acetamido-3,4-diacetyloxy-6-hydroxyoxan-2-yl]methyl acetate](/img/structure/B1141049.png)


